Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Significance of 8-Chloropyrido[2,3-b]pyrazin-6-ol
Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Significance of 8-Chloropyrido[2,3-b]pyrazin-6-ol
An In-depth Technical Guide to the Chemical Properties of 8-Chloropyrido[2,3-b]pyrazin-6-ol
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] Its unique arrangement of nitrogen atoms imparts specific electronic properties and hydrogen bonding capabilities, making it an attractive framework for designing molecules that can interact with biological targets. Derivatives of this and related scaffolds, such as pyrido[2,3-d]pyrimidines, have shown promise as kinase inhibitors for anticancer therapies and as antagonists for various receptors.[2][3][4]
This guide focuses on a specific derivative, 8-Chloropyrido[2,3-b]pyrazin-6-ol. The introduction of a chlorine atom at the 8-position and a hydroxyl group at the 6-position creates a molecule with significant potential for further chemical modification and as a key intermediate in the synthesis of novel therapeutic agents. The chlorine atom can act as a leaving group for nucleophilic substitution reactions, while the hydroxyl group offers a site for esterification, etherification, or other modifications to modulate physicochemical properties and biological activity.
A critical chemical feature of this compound is its existence in a tautomeric equilibrium with its keto form, 8-Chloropyrido[2,3-b]pyrazin-6(5H)-one. This equilibrium is a fundamental consideration in its synthesis, characterization, and biological evaluation, as the predominant form can be influenced by the solvent, pH, and solid-state packing forces. Understanding this dynamic is crucial for any researcher working with this molecule.
PART 1: Molecular Structure and Physicochemical Properties
Chemical Structure and Tautomerism
8-Chloropyrido[2,3-b]pyrazin-6-ol is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a chlorine substituent on the pyridine ring and a hydroxyl group on the pyrazine ring. It exists in equilibrium with its keto tautomer, 8-Chloropyrido[2,3-b]pyrazin-6(5H)-one. The enol form (-ol) possesses an aromatic pyridinone ring, while the keto form (-one) has a non-aromatic dihydropyrazinone ring. The relative stability and predominance of each tautomer can be environment-dependent, a crucial factor in experimental design.
Caption: Keto-enol tautomerism of the title compound.
Core Chemical Identifiers
Precise experimental data for 8-Chloropyrido[2,3-b]pyrazin-6-ol is limited. Data for its keto tautomer and the parent scaffold lacking the 6-hydroxy group are provided for reference.
| Property | 8-Chloropyrido[2,3-b]pyrazin-6-ol (Enol) | 8-Chloropyrido[2,3-b]pyrazin-6(5H)-one (Keto) | 8-Chloropyrido[2,3-b]pyrazine |
| CAS Number | Not explicitly assigned | 1613289-27-2 | 1392428-92-0[5][6] |
| Molecular Formula | C₇H₄ClN₃O | C₇H₄ClN₃O | C₇H₄ClN₃[5][6] |
| Molecular Weight | 181.58 g/mol | 181.58 g/mol | 165.58 g/mol [5][6] |
| Physical State | Solid (Predicted) | Solid | Solid[7] |
| SMILES | Oc1ncc2c(Cl)ccnc2n1 | O=c1[nH]cc2c(Cl)ccnc2n1 | Clc1ccnc2nccnc12[5] |
| InChIKey | (Predicted) | (Not Available) | JVLXOXUSFFORHY-UHFFFAOYSA-N[6] |
Predicted Physicochemical Properties
| Property | Predicted Value / Comment | Rationale |
| Melting Point | > 200 °C | Heterocyclic compounds with hydrogen bonding capabilities often have high melting points. |
| Boiling Point | No data available[8] | Expected to be high and likely to decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF). | The hydroxyl group in the enol form and the amide-like structure in the keto form suggest some polarity. However, the fused aromatic system reduces aqueous solubility. |
| pKa | ~8-9 (for -OH) | The acidity of the hydroxyl group is expected to be similar to that of other hydroxypyridines, influenced by the electron-withdrawing pyrazine ring. |
| LogP | 1.0 - 2.0 | This is a calculated property. The value for the parent 8-Chloropyrido[2,3-b]pyrazine is 1.6782.[5] The addition of a hydroxyl group will likely lower the LogP. |
PART 2: Synthesis and Reactivity
Proposed Synthetic Pathway
A definitive, step-by-step synthesis protocol for 8-Chloropyrido[2,3-b]pyrazin-6-ol is not explicitly detailed in the reviewed literature. However, a plausible route can be designed based on established heterocyclic chemistry principles, similar to the synthesis of related pyridopyrimidinones and pyridopyridazines.[9][10] The proposed pathway involves the condensation of a substituted pyridine precursor with an appropriate C2 synthon to construct the pyrazine ring.
Caption: Proposed synthetic workflow for 8-Chloropyrido[2,3-b]pyrazin-6-ol.
Experimental Protocol: Synthesis via Sandmeyer-type Reaction
This protocol is a conceptualized procedure based on standard organic chemistry transformations. As a Senior Application Scientist, I must stress that this protocol requires optimization and validation in a laboratory setting.
Objective: To synthesize 8-Chloropyrido[2,3-b]pyrazin-6-ol from 8-Chloropyrido[2,3-b]pyrazin-6-amine.
Pillar of Trustworthiness: This protocol includes steps for in-process monitoring (TLC) and final purification, which are essential for validating the outcome. The causality behind using a cold acidic solution for diazotization is to maintain the stability of the diazonium salt intermediate.
Methodology:
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Reaction Setup:
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In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 8-Chloropyrido[2,3-b]pyrazin-6-amine in a mixture of concentrated sulfuric acid and water at 0-5 °C.
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Diazotization:
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Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
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Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is critical and temperature-sensitive.
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Stir the mixture at this temperature for 30-60 minutes. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).
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-
Hydrolysis:
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Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water or an aqueous sulfuric acid solution. Vigorous nitrogen gas evolution will occur.
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Heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with cold water and dry under vacuum.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel.
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Chemical Reactivity
The reactivity of 8-Chloropyrido[2,3-b]pyrazin-6-ol is governed by its functional groups:
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Hydroxyl Group (-OH): As a phenol-like hydroxyl group, it is weakly acidic and can be deprotonated with a base. It is a key site for derivatization via O-alkylation or O-acylation to generate ethers and esters, respectively. This is a common strategy in drug development to improve properties like solubility or cell permeability.
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Chloro Group (-Cl): The chlorine atom at the 8-position is on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various amine, thiol, or oxygen nucleophiles, providing a diverse library of derivatives.
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Ring Nitrogens: The nitrogen atoms in the pyrazine and pyridine rings are basic and can be protonated or act as ligands for metal coordination. They also influence the overall electron distribution and reactivity of the aromatic system.
PART 3: Analytical Characterization
Confirming the identity and purity of synthesized 8-Chloropyrido[2,3-b]pyrazin-6-ol is paramount. A combination of spectroscopic techniques is required.[10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic signals for the protons on the pyridine and pyrazine rings. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro group and the ring nitrogens. |
| ¹³C NMR | Signals corresponding to all seven carbon atoms in the heterocyclic core. The carbon bearing the hydroxyl group will appear significantly downfield, as will the carbon attached to the chlorine atom. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region.[11] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 181.58. A characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).[12] Fragmentation patterns would likely involve the loss of CO and HCN.[13][14] |
Protocol: Acquiring a High-Resolution Mass Spectrum (HRMS)
Objective: To confirm the elemental composition of the synthesized compound.
Methodology:
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Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with a small amount of DMSO if solubility is an issue.
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Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Calibrate the instrument according to the manufacturer's protocol to ensure high mass accuracy.
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Data Acquisition:
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Set the ionization mode to positive (to detect [M+H]⁺) or negative (to detect [M-H]⁻).
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Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
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Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).
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Data Analysis:
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Identify the peak corresponding to the protonated or deprotonated molecule.
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Compare the experimentally measured exact mass to the theoretically calculated exact mass for the formula C₇H₄ClN₃O. The mass difference should be less than 5 ppm to confirm the elemental composition.
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Analyze the isotopic pattern to verify the presence of one chlorine atom.
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PART 4: Applications in Drug Discovery and Medicinal Chemistry
The pyrido[2,3-b]pyrazine scaffold is a cornerstone in the development of targeted therapies. Its derivatives have been investigated for a range of activities, highlighting the potential of 8-Chloropyrido[2,3-b]pyrazin-6-ol as a key building block.[4]
Kinase Inhibition
Many heterocyclic scaffolds, including the related pyrido[2,3-d]pyrimidines, are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][15] These inhibitors typically act by competing with ATP for binding to the kinase's active site. The 6-hydroxyl and 8-chloro positions on the title compound are ideal points for modification to optimize binding affinity and selectivity for specific kinases.
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